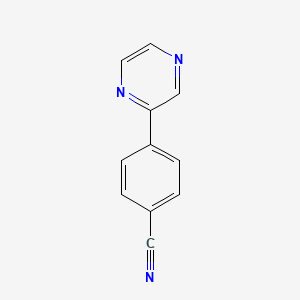
4-(Pyrazin-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrazin-2-yl)benzonitrile is an organic compound that consists of a benzonitrile group linked to a pyrazine ring. This compound is a key building block in organic synthesis and medicinal chemistry, particularly in the development of pharmaceutical agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazin-2-yl)benzonitrile typically involves the reaction of 2-chloropyrazine with 4-cyanophenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Pyrazin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of 4-(pyrazin-2-yl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Pyrazin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials and as an intermediate in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-(Pyrazin-2-yl)benzonitrile in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of key enzymes in bacterial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used .
Comparaison Avec Des Composés Similaires
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Similar structure but with additional pyridine rings.
2-(5-(Pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)pyrazine: Contains additional triazole rings.
Uniqueness: 4-(Pyrazin-2-yl)benzonitrile is unique due to its specific combination of a benzonitrile group and a pyrazine ring, which imparts distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
4-pyrazin-2-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPTVBMFZHOJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2884350.png)


![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2884353.png)



![N'-(2,5-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2884359.png)
![4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2884360.png)
![N'-(4-carbamoylphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2884361.png)

![(2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2884365.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide](/img/structure/B2884368.png)

